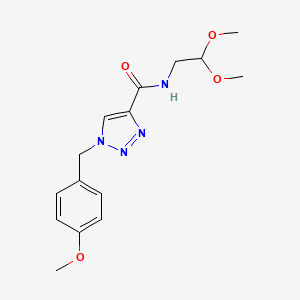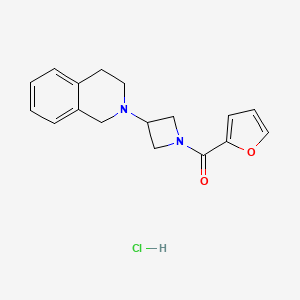
Amino(2-chlorophenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amino(2-chlorophenyl)acetonitrile is a derivative of aminoacetonitrile . Aminoacetonitrile derivatives are useful antihelmintics, acting as nematode-specific ACh agonists causing a spastic paralysis and rapid expulsion from the host .
Synthesis Analysis
Aminoacetonitrile is industrially produced from glycolonitrile by reaction with ammonia . Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .Molecular Structure Analysis
The molecular formula of this compound hydrochloride is CHClN, with an average mass of 203.068 Da and a monoisotopic mass of 202.006454 Da .Chemical Reactions Analysis
Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .Physical and Chemical Properties Analysis
This compound is a colorless liquid . It is unstable at room temperature, owing to the incompatibility of the amine nucleophile and the nitrile electrophile .科学的研究の応用
Photoluminescent Materials
A study by Ekinci et al. (2000) explored the electrooxidation of 2-amino-3-cyano-4-phenylthiophene, a compound structurally related to Amino(2-chlorophenyl)acetonitrile, highlighting its potential in forming new classes of photoluminescent materials. The controlled potential electrolysis of this compound resulted in π-conjugated oligoaminothiophenes with significant absorbance and photoluminescence, suggesting its utility in developing novel luminescent materials (Ekinci, D., Horasan, N., Altundas, R., & Demir, Ü., 2000).
Synthesis of GABA Derivatives
Research conducted by Zhu et al. (2017) demonstrated the copper-catalyzed carboamination of alkenes using acetonitrile as a carbon and nitrogen source, which efficiently synthesizes γ-Amino butyric acid (GABA) derivatives. This methodology is significant for the production of compounds that could potentially prevent or treat neurodegenerative diseases, showcasing the versatile applications of acetonitrile-based reactions in pharmaceutical synthesis (Zhu, N., Wang, T., Ge, L., Li, Y., Zhang, X., & Bao, H., 2017).
Antitumor Agents
Khalifa and Algothami (2020) synthesized novel 2-aminothiophene derivatives utilizing this compound through Gewald methodology. These compounds exhibited potential as antitumor agents against hepatocellular carcinoma and mammary gland breast cancer cell lines. The study highlights the significance of such compounds in developing new therapeutic agents for cancer treatment (Khalifa, M., & Algothami, W. M., 2020).
Molecular Sensors
A study by Fang et al. (2014) involved a rhodamine-azacrown derivative that selectively responds to Al3+ and Fe3+ ions in ethanol-water solutions and specifically to Al3+ in acetonitrile. This research underscores the utility of acetonitrile in developing sensitive and selective molecular sensors for metal ions, which could have implications in environmental monitoring and diagnostics (Fang, X., Zhang, S., Zhao, G., Zhang, W., Xu, J., Ren, A., Wu, C., & Yang, W., 2014).
作用機序
Mode of Action
It is known that acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . This suggests that Amino(2-chlorophenyl)acetonitrile could potentially interact with its targets through nucleophilic substitution reactions .
Safety and Hazards
将来の方向性
The conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .
特性
IUPAC Name |
2-amino-2-(2-chlorophenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXPRXSVKCDOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/no-structure.png)
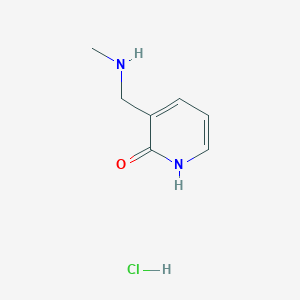
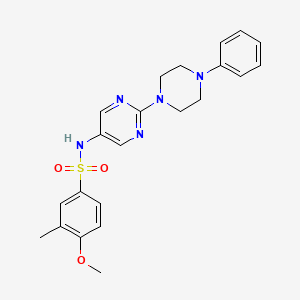
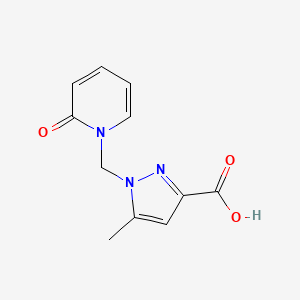
![(Z)-methyl 2-(4-fluoro-2-(propionylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2868324.png)
![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2868328.png)

![7-chloro-4-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2868332.png)
